3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide
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Overview
Description
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide is a complex organic compound that features a combination of oxadiazole and indole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide typically involves multi-step reactions. One common method includes the reaction of benzohydrazide with cyclic diketones and 3-phenacylideneoxindoles in the presence of indium chloride as a Lewis acid catalyst. This reaction is carried out in refluxing acetonitrile, yielding functionalized benzamides .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen atoms into the molecule.
Reduction: Reducing agents can be used to remove oxygen atoms or add hydrogen atoms to the compound.
Substitution: This reaction involves replacing one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen atoms, while reduction could produce more hydrogenated forms of the compound.
Scientific Research Applications
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide involves its interaction with molecular targets such as enzymes. For instance, it has been found to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . The compound binds to the active site of the enzyme, preventing it from catalyzing its substrate.
Comparison with Similar Compounds
Similar Compounds
- 3-(1H-Indol-3-yl)-1-phenyl-2-(triphenylphosphoranylidene)-1-propanone
- 2-((oxoindolin-3-yl)-4,5,6,7-tetrahydro-1H-indol-1-yl)benzamides
Uniqueness
What sets 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide apart from similar compounds is its combination of oxadiazole and indole moieties
Properties
Molecular Formula |
C19H15ClN4O2 |
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Molecular Weight |
366.8 g/mol |
IUPAC Name |
3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(1H-indol-6-yl)propanamide |
InChI |
InChI=1S/C19H15ClN4O2/c20-15-4-2-1-3-14(15)19-23-18(26-24-19)8-7-17(25)22-13-6-5-12-9-10-21-16(12)11-13/h1-6,9-11,21H,7-8H2,(H,22,25) |
InChI Key |
IAHKRGRTVQWVCN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NOC(=N2)CCC(=O)NC3=CC4=C(C=C3)C=CN4)Cl |
Origin of Product |
United States |
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